喹唑啉-2-醇

描述

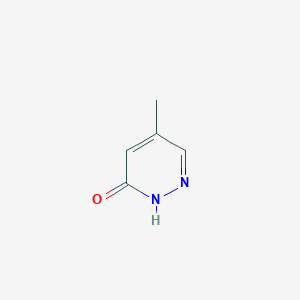

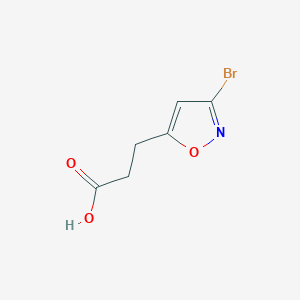

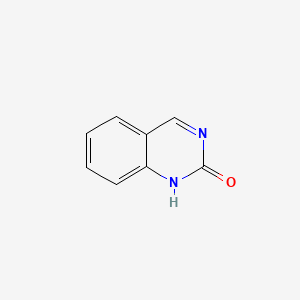

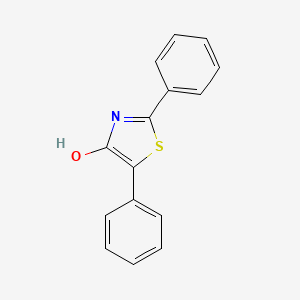

Quinazolin-2-ol is a heterocyclic compound, a quinazoline with a carbonyl group in the C4N2 ring . These compounds are of interest in medicinal chemistry . Quinazolin-2-ol is an organic compound with the formula C8H6N2O .

Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . Synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction . Quinazolines and quinazolinones are considered as noteworthy chemical for the synthesis of diverse physiological significance and pharmacologically utilized molecules .

Molecular Structure Analysis

Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .

Chemical Reactions Analysis

According to the main method the authors adopted in their research design, those synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction .

Physical And Chemical Properties Analysis

Quinazolinone derivatives reveal various medicinal properties such as analgesic, anti-inflammatory and anticancer activities, as well as antimicrobial activity . These heterocycles are valuable intermediates in organic synthesis .

科学研究应用

Anti-Cancer Applications

Quinazolin-2-ol derivatives have been found to exhibit significant anti-cancer activities . They act as good DNA intercalates , which means they can insert themselves between the base pairs in the DNA double helix, disrupting the DNA and preventing it from being correctly read or replicated. This can lead to cell death, making these compounds potential candidates for cancer treatment .

Anti-Microbial Applications

Quinazolin-2-ol and its related scaffolds have shown anti-microbial properties . They have been used in the development of new drugs or drug candidates to fight against various

Anti-Convulsant Applications

Quinazolin-2-ol and its derivatives have been found to exhibit anti-convulsant activities . Anti-convulsants are medications that prevent or reduce the severity of seizures. These compounds can be used in the treatment of epilepsy and other disorders that cause seizures .

Anti-Hyperlipidemia Applications

Quinazolin-2-ol has also been used in the treatment of hyperlipidemia . Hyperlipidemia is a condition characterized by abnormally elevated levels of any or all lipids or lipoproteins in the blood. It is a major risk factor for cardiovascular disease .

Anti-Inflammatory Applications

Quinazolin-2-ol derivatives have shown anti-inflammatory properties . They can be used in the treatment of conditions characterized by inflammation, such as arthritis, asthma, and autoimmune diseases .

Anti-Parkinsonism Applications

Quinazolin-2-ol and its derivatives have been used in the treatment of Parkinson’s disease . Parkinson’s disease is a neurodegenerative disorder characterized by the death of dopamine-producing cells in the brain .

Antioxidant Applications

Quinazolin-2-ol and its derivatives have been found to exhibit antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Anti-HIV Applications

Quinazolin-2-ol derivatives have shown anti-HIV properties . They can be used in the treatment of HIV, a virus that attacks the body’s immune system and if left untreated, can lead to AIDS .

Anti-Analgesic Applications

Quinazolin-2-ol and its derivatives have been used in the treatment of pain . They have shown analgesic activity, which means they can relieve pain .

Anti-Tubercular Applications

Quinazolin-2-ol derivatives have shown anti-tubercular properties . They can be used in the treatment of tuberculosis, a serious infectious disease that mainly affects the lungs .

Anti-Viral Applications

Quinazolin-2-ol and its derivatives have been found to exhibit anti-viral activities . Anti-viral drugs are a class of medication used specifically for treating viral infections .

Anti-Malarial Applications

Quinazolin-2-ol derivatives have shown anti-malarial properties . They can be used in the treatment of malaria, a life-threatening disease that’s typically transmitted through the bite of an infected Anopheles mosquito .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Due to the pharmacological activities of quinazoline and quinazolinone scaffolds, it has aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . Recently, molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .

属性

IUPAC Name |

1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRPFRMDMNDIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901671 | |

| Record name | 2-Quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(1H)-Quinazolinone | |

CAS RN |

7471-58-1 | |

| Record name | 2(1H)-Quinazolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydroquinazolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quinazolin-2(1h)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2YAC8MKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[5.5]undec-1-en-3-one](/img/structure/B1296374.png)

![Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione](/img/structure/B1296381.png)

![Imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1296383.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B1296385.png)